Araban
Description
Araban is a term that appears in diverse contexts across the provided evidence, but its chemical identity remains ambiguous. Notably, refers to "this compound" as a component of the Turkish musical term "Şedd-i this compound," a makam (melodic mode) in traditional music.
Properties
Molecular Formula |
C48H80O34 |
|---|---|
Molecular Weight |
1201.1 g/mol |
IUPAC Name |
2-[[3-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxy-5-[[3-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxy-5-[[5-[[3-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxy-4-hydroxy-5-[(4-hydroxy-3,5-dimethyloxolan-2-yl)methoxy]oxolan-2-yl]methoxy]-3,4-dihydroxyoxolan-2-yl]methoxy]-4-hydroxyoxolan-2-yl]methoxy]-4-hydroxyoxolan-2-yl]methoxy]-5-ethyloxolane-3,4-diol |
InChI |
InChI=1S/C48H80O34/c1-4-15-25(53)30(58)41(72-15)68-10-21-39(81-47-33(61)27(55)17(6-50)74-47)37(65)45(79-21)70-12-23-40(82-48-34(62)28(56)18(7-51)75-48)36(64)44(78-23)67-9-20-29(57)31(59)42(76-20)69-11-22-38(80-46-32(60)26(54)16(5-49)73-46)35(63)43(77-22)66-8-19-13(2)24(52)14(3)71-19/h13-65H,4-12H2,1-3H3 |
InChI Key |
VVQRGNLNINKWNE-UHFFFAOYSA-N |
Canonical SMILES |
CCC1C(C(C(O1)OCC2C(C(C(O2)OCC3C(C(C(O3)OCC4C(C(C(O4)OCC5C(C(C(O5)OCC6C(C(C(O6)C)O)C)O)OC7C(C(C(O7)CO)O)O)O)O)O)OC8C(C(C(O8)CO)O)O)O)OC9C(C(C(O9)CO)O)O)O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
Araban can be synthesized through enzymatic debranching of arabinan. The process involves the use of specific enzymes that target the arabinofuranose side chains, resulting in the formation of this compound .
Industrial Production Methods
Industrial production of this compound typically involves the extraction of arabinan from plant sources such as sugar beet pulp. The extraction process includes enzymatic treatment to break down the complex polysaccharides into simpler forms, followed by purification steps to isolate this compound .
Chemical Reactions Analysis
Types of Reactions
Araban undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to produce arabinonic acid.
Reduction: Reduction of this compound can yield arabinitol.
Substitution: this compound can undergo substitution reactions where hydroxyl groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include nitric acid and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride are used.
Substitution: Various reagents can be used depending on the desired substitution, such as acetic anhydride for acetylation.
Major Products
Oxidation: Arabinonic acid
Reduction: Arabinitol
Substitution: Acetylated this compound derivatives
Scientific Research Applications
Araban has a wide range of applications in scientific research:
Chemistry: Used as a model compound for studying polysaccharide structures and reactions.
Biology: Plays a role in plant physiology and cell wall structure studies.
Medicine: Investigated for its potential use in drug delivery systems and as a dietary fiber.
Industry: Used in the food industry as a stabilizer and thickening agent.
Mechanism of Action
Araban exerts its effects primarily through its interaction with cell wall components. It forms a protective layer around hydrophobic colloids, preventing their aggregation and precipitation. This mechanism is particularly useful in the stabilization of colloidal systems in various applications .
Comparison with Similar Compounds
Comparison with Similar Compounds
Given the absence of explicit data on Araban, we analyze structurally or functionally related compounds from the evidence.
Apixaban (Referenced in and )
Apixaban is a well-documented anticoagulant (blood thinner) used to prevent strokes.
- Structure : Apixaban features a complex heterocyclic structure with pyrazole and morpholine moieties (Figure 1, ).
- Function : Inhibits Factor Xa, a key enzyme in the coagulation cascade.
- Clinical Data : In the ARISTOTLE trial, apixaban reduced stroke risk by 21% compared to warfarin ( ).
Amino Acid Utilization Analogs ()
Data Tables
Table 2: Methodological Comparison
Research Findings and Limitations
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